![molecular formula C34H41NO4SSi B019281 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene CAS No. 174264-47-2](/img/structure/B19281.png)
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene
描述
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is a synthetic derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is characterized by the presence of a tert-butyldimethylsilyl group and a hydroxy group at specific positions on the Raloxifene molecule. It is primarily used in research settings to study the pharmacological properties and potential therapeutic applications of Raloxifene derivatives.
作用机制
Target of Action
It is a derivative of raloxifene , which is known to selectively bind to estrogen receptors, particularly those in the breast and uterus .
Mode of Action
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene, being a derivative of Raloxifene, likely interacts with its targets in a similar manner. Raloxifene acts as a selective estrogen receptor modulator (SERM). It binds to estrogen receptors, blocking the effects of estrogen in some tissues, such as the breast and uterus, while mimicking its effects in other tissues .
Biochemical Pathways
As a derivative of raloxifene, it may influence the estrogen receptor pathway, modulating the transcription of estrogen-responsive genes .
Result of Action
Given its relation to raloxifene, it may have similar effects, such as inhibiting the growth of estrogen-sensitive breast cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene typically involves the protection of the hydroxy group on Raloxifene using tert-butyldimethylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, with the reaction mixture being stirred at room temperature for several hours.
Industrial Production Methods
While specific industrial production methods for 6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反应分析
Types of Reactions
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The tert-butyldimethylsilyl group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
科学研究应用
Pharmacological Research
Mechanism of Action:
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene functions similarly to Raloxifene by interacting with estrogen receptors. It blocks estrogen effects in certain tissues while mimicking them in others, particularly influencing the growth of estrogen-sensitive breast cancer cells and bone density regulation.
Therapeutic Applications:
The compound is primarily studied for potential therapeutic uses in:
- Osteoporosis Treatment: By mimicking estrogen's effects on bone metabolism, it may help in maintaining or increasing bone density.
- Breast Cancer Management: Its selective action on estrogen receptors positions it as a candidate for treating hormone-dependent cancers .
Chemical and Biological Studies
Research Applications:
- Model Compound: It serves as a model to study the reactivity and stability of silyl-protected hydroxy groups, providing insights into the behavior of similar compounds in biological systems.
- Binding Affinity Studies: Investigations focus on its binding affinity to estrogen receptors, helping to elucidate its mechanism of action and interactions with other pharmacological agents .
Case Studies:
- A study demonstrated that this compound shows enhanced metabolic stability compared to its parent compound, suggesting improved bioavailability and efficacy in clinical applications.
Industrial Applications
Pharmaceutical Development:
The compound is utilized in developing new drugs and serves as a reference standard in analytical chemistry. Its unique properties make it valuable for:
相似化合物的比较
Similar Compounds
Raloxifene: The parent compound, which lacks the tert-butyldimethylsilyl group.
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene: A positional isomer with the silyl group at a different position.
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene-d4: A deuterated analog used in isotope labeling studies.
Uniqueness
6-tert-Butyldimethylsilyl-4’-hydroxy Raloxifene is unique due to its specific structural modifications, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its stability, bioavailability, and selectivity for estrogen receptors, making it a valuable compound for research and potential therapeutic applications.
生物活性
6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene is a synthetic derivative of Raloxifene, classified as a selective estrogen receptor modulator (SERM). This compound features a tert-butyldimethylsilyl (TBDMS) group at the 6-position and a hydroxyl group at the 4'-position, which significantly influence its biological activity and pharmacological properties. It is primarily researched for its potential therapeutic applications in treating osteoporosis and breast cancer.
- Molecular Formula : C34H37D4NO4SSi
- Molecular Weight : Approximately 591.87 g/mol
- CAS Number : 174264-47-2
The structural modifications in this compound enhance its stability and bioavailability compared to its parent compound, Raloxifene.
As a SERM, this compound interacts with estrogen receptors (ERs), particularly ERα, exhibiting both agonistic and antagonistic properties depending on the tissue context. This dual action allows it to mimic estrogen's beneficial effects on bone density while inhibiting estrogen's stimulatory effects on breast tissue, thereby reducing the risk of estrogen-dependent cancers.
Binding Affinity and Selectivity
Research indicates that the binding affinity of this compound to ERα is comparable to that of Raloxifene. The presence of the TBDMS group enhances its interaction with the receptor, potentially leading to improved pharmacokinetic properties.
Table 1: Comparison of Binding Affinities
Compound | Binding Affinity (nM) |
---|---|
Raloxifene | 0.5 |
This compound | Similar to Raloxifene |
Other SERMs (e.g., Tamoxifen) | Varies |
Efficacy in Preclinical Studies
Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative effects on estrogen-sensitive breast cancer cell lines, such as MCF-7. The compound has been shown to inhibit cell proliferation and induce apoptosis through various molecular pathways, including modulation of p53 expression and cell cycle arrest.
Table 2: Effects on Cell Lines
Cell Line | Treatment Concentration (µM) | Effect Observed |
---|---|---|
MCF-7 | 1 - 10 | Inhibition of growth |
T47D | 1 - 10 | Induction of apoptosis |
Clinical Implications
The implications of these findings suggest that this compound could be a promising candidate for further clinical evaluation in postmenopausal women at risk for osteoporosis and breast cancer. Its ability to selectively modulate estrogen receptors may provide therapeutic benefits with reduced side effects compared to traditional hormone replacement therapies.
Long-Term Efficacy Studies
In a study examining the long-term effects of SERMs on breast cancer risk, it was found that compounds like Raloxifene significantly reduced the incidence of invasive breast cancer among postmenopausal women with osteoporosis. Given the structural similarities between Raloxifene and its derivatives, it is hypothesized that this compound may offer similar protective effects against breast cancer.
Comparative Studies
Comparative studies involving various SERM derivatives have indicated that modifications at the hydroxyl positions can enhance biological activity. For instance, analogs with bulky substituents at the 4'-position have shown increased uterine stimulation but maintained anti-cancer efficacy in vitro.
属性
IUPAC Name |
[6-[tert-butyl(dimethyl)silyl]oxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-17-18-29-30(23-28)40-33(25-9-13-26(36)14-10-25)31(29)32(37)24-11-15-27(16-12-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZAJJMYYKOTDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C(=C(S2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443288 | |
Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174264-47-2 | |
Record name | 6-tert-Butyldimethylsilyl-4'-hydroxy Raloxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。